molecular formula C20H21NO6 B2448354 methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate CAS No. 1021093-20-8

methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B2448354
CAS No.: 1021093-20-8
M. Wt: 371.389
InChI Key: WGIBNQJZILTRHN-UHFFFAOYSA-N
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Description

Methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a pyran ring, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as trifluoroacetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-25-20(24)15-7-9-21(10-8-15)19(23)17-11-16(22)18(13-27-17)26-12-14-5-3-2-4-6-14/h2-6,11,13,15H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIBNQJZILTRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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